2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile
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Overview
Description
2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile is an organic compound that features a chloropyridine moiety attached to a methylpropanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the development of bioactive molecules for pharmaceutical research.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)-2-methylpropanenitrile: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile: Contains a bromine atom instead of chlorine, potentially leading to different reactivity and applications.
2-(5-Fluoropyridin-2-yl)-2-methylpropanenitrile: The presence of a fluorine atom can significantly alter the compound’s properties.
Uniqueness
2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and potential applications. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H9ClN2 |
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Molecular Weight |
180.63 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C9H9ClN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,1-2H3 |
InChI Key |
OCOSPYJQNFRFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=NC=C(C=C1)Cl |
Origin of Product |
United States |
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